(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
Description
(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid (CAS RN: 1110767-89-9) is a halogenated benzoic acid derivative characterized by its (E)-configured propenyl ester substituent at the 4-position of the benzene ring. This compound serves as a critical synthetic intermediate in pharmaceutical manufacturing, particularly for the thrombopoietin receptor agonist Lusutrombopag (芦曲泊帕中间体2) . Its molecular structure combines dichloro substitution (3,5-positions) with an ethoxy-methyl-oxopropenyl side chain, conferring unique steric and electronic properties that influence reactivity, solubility, and biological interactions.
Despite this, its role in medicinal chemistry underscores its importance in synthesizing targeted therapeutics.
Properties
IUPAC Name |
3,5-dichloro-4-[(E)-3-ethoxy-2-methyl-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O4/c1-3-19-13(18)7(2)4-9-10(14)5-8(12(16)17)6-11(9)15/h4-6H,3H2,1-2H3,(H,16,17)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVIKIKTANFPCN-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1Cl)C(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1Cl)C(=O)O)Cl)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid and ethyl acetoacetate.
Condensation Reaction: The key step involves a condensation reaction between 3,5-dichlorobenzoic acid and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the enone intermediate.
Hydrolysis: The enone intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Intermediate in Drug Synthesis
One of the primary applications of (E)-3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid is as an intermediate in the synthesis of Lusutrombopag, a drug used for the treatment of thrombocytopenia in patients with chronic liver disease. The compound's structural characteristics facilitate its role in complex synthetic pathways leading to biologically active molecules .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study evaluated various synthesized compounds, including those related to this compound, against different bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed moderate to good antimicrobial activity, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have indicated that certain derivatives can inhibit inflammatory pathways, making them suitable candidates for further development as anti-inflammatory agents. This application is particularly relevant in treating conditions characterized by chronic inflammation .
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Sivakumar et al. synthesized various derivatives of this compound and evaluated their biological activities. The following table summarizes the antimicrobial activity observed:
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Compound C | Candida albicans | 10 |
The study concluded that certain modifications to the base structure could enhance antimicrobial efficacy .
Case Study 2: Molecular Modeling Studies
Molecular modeling studies have been performed to predict the binding affinity of (E)-3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-y)benzoic acid derivatives with target proteins involved in inflammatory responses. These studies utilized computational methods to simulate interactions at the molecular level, providing insights into how structural changes can affect biological activity .
Mechanism of Action
The mechanism of action of (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Other Benzoic Acid Derivatives
The compound belongs to the broader class of benzoic acid derivatives, which are widely used in pharmaceuticals, agrochemicals, and materials science . Key comparisons include:
Analysis : The target compound’s dichloro and ester substituents enhance steric bulk and electron-withdrawing effects compared to simpler derivatives like benzoic acid. This likely reduces aqueous solubility but improves binding specificity in synthetic pathways for thrombopoietin agonists .
Stereoisomeric Comparison: (E)- vs. (Z)-Isomers
The (Z)-isomer of the compound (CAS RN: 1110767-01-5) shares identical substituents but differs in the configuration of the propenyl group. Both isomers are synthesized with 95% purity , but stereochemistry impacts physicochemical properties:
Research Gap: No direct studies compare the isomers’ biological activity or stability. However, the (E)-isomer’s prevalence in pharmaceutical intermediates suggests superior compatibility with synthesis protocols .
Comparison with Dichloro-Substituted Benzamides and Esters
Structurally related dichloro-aromatic compounds include:
Analysis : The target compound’s ester group and propenyl chain distinguish it from amide-based analogs. Esters generally exhibit higher reactivity in hydrolysis and transesterification reactions, making the target compound more versatile in synthetic pathways .
Research Findings and Limitations
- Synthetic Utility : The compound’s dichloro and ester groups are critical for constructing Lusutrombopag’s pharmacophore, enabling selective receptor binding .
- Thermodynamic Data: While studies on lanthanide complexes of benzoic acid derivatives exist , none specifically address the target compound. Its dichloro groups may enhance metal-binding affinity compared to unsubstituted analogs.
- Commercial Status : Discontinued status (CymitQuimica) suggests challenges in large-scale production or niche applications .
Biological Activity
(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid, with the CAS number 1110767-89-9, is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological evaluations, and relevant research findings.
Molecular Formula : C13H12Cl2O4
Molecular Weight : 303.14 g/mol
IUPAC Name : this compound
Purity : 95% .
Biological Activity Overview
Research has indicated that compounds related to benzoic acid derivatives exhibit various biological activities, including:
- Antibacterial Activity : Several studies have noted the antibacterial effects of benzoic acid derivatives. For instance, compounds with similar structural features have shown significant inhibition against various bacterial strains .
- Antifungal and Antiproliferative Effects : The compound may also possess antifungal properties and could inhibit cell proliferation in certain cancer cell lines .
- Proteasome and Cathepsin Activation : In vitro studies have demonstrated that certain derivatives can activate proteasomal and lysosomal pathways, which are crucial for protein degradation and cellular homeostasis . These pathways are particularly relevant in the context of aging and cellular stress responses.
1. Antibacterial Activity
A study on benzoic acid derivatives highlighted that structural modifications can significantly impact antibacterial potency. For example, the introduction of halogen groups was found to enhance activity against Gram-positive bacteria .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.39 | Strong |
| Compound B | 6.25 | Moderate |
| (E)-3,5-Dichloro... | TBD | TBD |
2. Proteasome and Autophagy Pathways
Research focused on the biological evaluation of benzoic acid derivatives revealed that compounds similar to (E)-3,5-Dichloro... can enhance the activity of cathepsins B and L, pivotal enzymes in protein degradation pathways. The activation levels were notably higher in human foreskin fibroblasts treated with these compounds at concentrations of 1 and 10 µg/mL without cytotoxic effects .
3. Case Studies
In a specific case study involving human foreskin fibroblasts, treatment with a related compound led to:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with halogenated benzoic acid precursors in ethanol, using glacial acetic acid as a catalyst (4–6 hours under reduced pressure). For example, analogous syntheses of 3,5-dichloro-4-ethoxybenzoic acid derivatives achieved 75% yield by hydrolyzing methyl esters with NaOH in methanol/water (1:1) at 70°C . Adjusting solvent polarity (e.g., switching from ethanol to DMF) or optimizing stoichiometric ratios (e.g., 1.2 equiv of aldehyde) can enhance regioselectivity and purity.
Q. How can spectroscopic techniques (NMR, IR) confirm the stereochemistry and functional groups of this compound?
- Methodological Answer :
- NMR : The (E)-configuration of the propen-1-en-1-yl group is confirmed by coupling constants (e.g., for trans-vinylic protons). In related compounds, aromatic protons at δ 8.12 ppm (singlet, 2H) and ethoxy CH signals at δ 4.28 ppm (quartet) are observed .
- IR : Stretching vibrations for C=O (1635 cm), C-Cl (550–650 cm), and ester C-O (1206 cm) confirm key functional groups .
- HRMS : Accurate mass analysis (e.g., m/z 232.9767 for [M-H]) validates molecular formula consistency .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., cyclooxygenase or kinase assays) using fluorometric or colorimetric substrates. For receptor binding studies, competitive assays with radiolabeled ligands (e.g., H-serotonin) can quantify affinity. Dose-response curves (1–100 µM) and IC calculations are critical for potency assessment .
Advanced Research Questions
Q. How does the (E)-configuration influence intermolecular interactions in catalytic or biological systems?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) can model steric and electronic effects of the (E)-isomer on binding pockets. For example, the planar geometry of the propen-1-en-1-yl group may enhance π-π stacking with aromatic residues in enzymes, as seen in salicylic acid derivatives . Free energy perturbation (FEP) simulations further quantify binding affinity differences between (E) and (Z) isomers.
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or solvent interactions. Use variable-temperature NMR to identify exchange broadening. For example, in 3,5-dichloro-4-ethoxybenzoic acid, ethoxy group rotation causes splitting at 25°C but coalesces at 50°C . DFT calculations (e.g., Gaussian 16) can predict chemical shifts and validate assignments .
Q. What strategies mitigate challenges in multi-step synthesis, such as protecting group compatibility?
- Methodological Answer : Sequential protection of the benzoic acid (-COOH) and ethoxy (-OCHCH) groups is critical. For example:
Protect -COOH as a methyl ester using SOCl/MeOH.
Introduce the propen-1-en-1-yl moiety via Heck coupling.
Deprotect the ester with LiOH/THF/HO.
Monitor intermediates by TLC (hexane/EtOAc, 3:1) to ensure stepwise efficiency .
Q. How can computational modeling predict metabolic stability or toxicity?
- Methodological Answer : Tools like Schrödinger’s ADMET Predictor or SwissADME evaluate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
